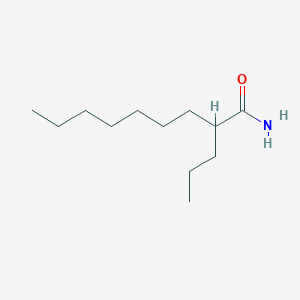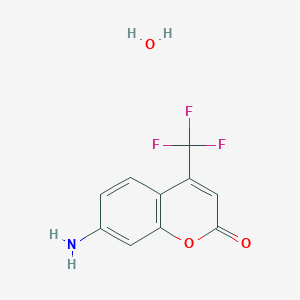![molecular formula C16H26SSi2 B14249442 Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- CAS No. 221292-43-9](/img/structure/B14249442.png)
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is an organosilicon compound with a complex structure that includes a trimethylsilyl group, an ethynyl group, and a phenyl group. This compound is part of a broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- typically involves multiple steps, including the formation of the trimethylsilyl group and the attachment of the ethynyl and phenyl groups. One common method involves the use of trimethylsilylacetylene as a starting material, which undergoes a series of reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanols, while reduction can yield simpler silanes. Substitution reactions can result in a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Wirkmechanismus
The mechanism by which Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- exerts its effects involves the interaction of its silicon atoms with other molecules. The trimethylsilyl group provides stability and reactivity, allowing the compound to participate in various chemical reactions. The ethynyl and phenyl groups contribute to the compound’s overall reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Phenyltrimethylsilane: Similar to the target compound but lacks the ethynyl group.
Ethynyltrimethylsilane: Contains the ethynyl group but lacks the phenyl group.
Uniqueness
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
221292-43-9 |
|---|---|
Molekularformel |
C16H26SSi2 |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
trimethyl-[2-[4-(2-trimethylsilylethylsulfanyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H26SSi2/c1-18(2,3)13-11-15-7-9-16(10-8-15)17-12-14-19(4,5)6/h7-10H,12,14H2,1-6H3 |
InChI-Schlüssel |
LYWULMMMBCCRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCSC1=CC=C(C=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)

![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)



![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)

![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)


![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
